

The chemical structure and properties of Smnd-309.

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An In-depth Technical Guide to SMND-309

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of **SMND-309**, a novel derivative of salvianolic acid B. The information is compiled from preclinical research and is intended for an audience with a technical background in pharmacology and drug development.

Chemical Structure and Properties

SMND-309, systematically named (2E)-2-[6-[(E)-2-carboxyvinyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl) acrylic acid, is a metabolite of salvianolic acid B.[1][2] It is also referred to as bis-caffeic acid.[3]

Chemical Structure:

(A visual representation of the chemical structure of **SMND-309** would be placed here.)

Table 1: Chemical and Physical Properties of SMND-309



Property	Value	Source	
CAS Number	1065559-56-9	[4][5]	
Molecular Formula	C18H14O8		
Molecular Weight	358.3 g/mol	_	
Solubility	DMSO: ≥ 3.7 mg/mL (10.33 mM)	_	
Storage	Stock solutions can be stored at -20°C for several months or -80°C for up to 6 months.		

Biological Activities and Therapeutic Potential

SMND-309 has demonstrated a range of pharmacological activities, positioning it as a compound of interest for various therapeutic applications. It has shown protective effects against neuronal damage, cerebral infarction, liver fibrosis, and acetaminophen-induced hepatotoxicity.

SMND-309 exhibits significant neuroprotective properties. It has been shown to attenuate apoptosis and improve mitochondrial energy metabolism in rat cortical neurons subjected to oxygen-glucose deprivation. In a rat model of permanent focal cerebral ischemia, **SMND-309** provided long-term neuroprotection and improved mitochondrial energy metabolism.

Table 2: Summary of In Vitro Neuroprotection Studies



Model	Key Findings	Concentration/Dos e	Source
Oxygen-glucose deprivation in rat cortical neurons	Increased cell survival, mitochondrial antioxidant enzyme activities, mitochondrial respiratory enzymes activities, and ATP content. Decreased LDH release, intracellular Ca2+ level, and caspase-3 activity.	Concentration- dependent	
Permanent focal cerebral ischemia in rats	Significant neuroprotection. Increased brain ATP content, improved mitochondrial energy metabolism, and attenuated oxidative stress markers (MDA, SOD, GSH-Px).	> 4.0 mg/kg (i.v.)	

SMND-309 has shown protective effects against liver injury. In a model of acetaminophen-induced liver injury (AILI), **SMND-309** alleviated acute hepatic injury by reducing serum levels of ALT, AST, and LDH, and attenuating pathological changes in liver tissues. The mechanism is linked to the activation of the Nrf2-ARE signaling pathway. Furthermore, it has demonstrated therapeutic effects on experimental liver fibrosis.

Table 3: Summary of In Vivo Hepatoprotection Studies in AILI Model



Parameter	Effect of SMND-309 (20 and 60 mg/kg)	Source
Serum ALT, AST, LDH levels	Significantly reduced	
Liver Tissue Pathology	Attenuated degeneration and necrosis, restored normal organization	
Oxidative Stress Markers (MDA, SOD, CAT, GSH)	Alleviated APAP-induced increase in MDA; Significantly increased SOD, CAT, and GSH levels	_

SMND-309 promotes angiogenesis in human umbilical vein endothelial cells (HUVECs). It enhances cell proliferation, migration, and the formation of capillary-like structures. This effect is primarily mediated through the activation of the erythropoietin receptor (EPO receptor)/STAT3/VEGF signaling pathway.

Table 4: Effects of SMND-309 on Angiogenesis in HUVECs

Parameter	Effect of SMND-309 (3, 10, 30 μg/ml)	Source
Migration	Significantly enhanced	
Capillary-like structure formation	Significantly enhanced	
VEGF, phosphorylated EPO receptor, and phosphorylated STAT3 levels	Significantly increased	

Signaling Pathways

SMND-309's protective effect against acetaminophen-induced liver injury is mediated by the activation of the Nrf2-ARE signaling pathway. **SMND-309** is believed to interact with Keap1,



leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 upregulates the expression of antioxidant enzymes such as GCLC, HO-1, and NQO1.

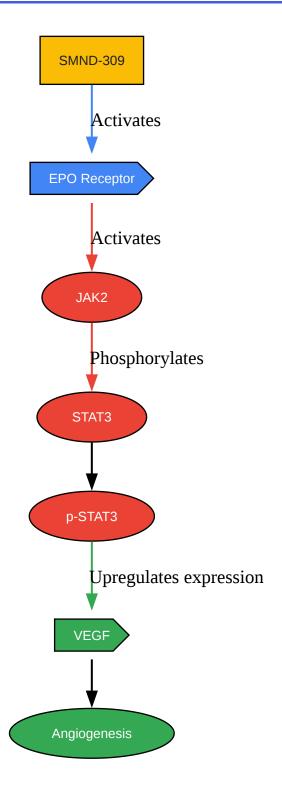


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Caption: Keap1-Nrf2-ARE signaling pathway activated by **SMND-309**.

SMND-309 promotes angiogenesis by activating the EPO receptor, which in turn stimulates the JAK2/STAT3 pathway. This leads to the upregulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.





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Caption: EPO Receptor/STAT3/VEGF pathway in SMND-309-induced angiogenesis.

Experimental Protocols



The following are summaries of experimental methodologies cited in the literature. For complete details, please refer to the original publications.

- Animal Model: Male C57BL/6 mice are typically used.
- Procedure:
 - Mice are pre-treated with SMND-309 (e.g., 20 and 60 mg/kg, intraperitoneally) for a specified period.
 - AILI is induced by a single intraperitoneal injection of acetaminophen (APAP).
 - After a set time (e.g., 24 hours), blood and liver tissues are collected for analysis.
- · Assessments:
 - Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) are measured.
 - Liver tissues are subjected to histopathological examination (e.g., H&E staining).
 - Oxidative stress markers (e.g., MDA, SOD, CAT, GSH) in liver tissues are quantified.
 - Protein expression analysis (e.g., Western blotting) for key signaling molecules (e.g., Nrf2, Keap1) is performed.
- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Proliferation Assay: HUVEC proliferation is measured using methods like the sulforhodamine
 B (SRB) assay after treatment with various concentrations of SMND-309.
- Migration Assay: The effect of SMND-309 on HUVEC migration is assessed using a wound-healing assay.
- Tube Formation Assay: The ability of HUVECs to form capillary-like structures on Matrigel is examined in the presence of SMND-309.



 Western Blot Analysis: The expression levels of key proteins in the angiogenic pathway (e.g., VEGF, phosphorylated EPO receptor, phosphorylated STAT3) are determined by Western blotting.

Conclusion

SMND-309 is a promising preclinical compound with multifaceted therapeutic potential, particularly in the areas of neuroprotection, hepatoprotection, and angiogenesis. Its mechanisms of action involve the modulation of key signaling pathways related to oxidative stress and cell growth. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.

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